molecular formula C10H18ClNO B15168316 N-butyl-N-chlorohex-4-enamide CAS No. 647027-81-4

N-butyl-N-chlorohex-4-enamide

Katalognummer: B15168316
CAS-Nummer: 647027-81-4
Molekulargewicht: 203.71 g/mol
InChI-Schlüssel: UHTNUYNRWHCZHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-N-chlorohex-4-enamide: is an organic compound with the molecular formula C10H18ClNO It is characterized by the presence of a butyl group, a chlorine atom, and an amide functional group attached to a hex-4-ene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method for synthesizing N-butyl-N-chlorohex-4-enamide involves the amidation of hex-4-enoic acid with N-butylamine in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation.

    Chlorination: Another approach involves the chlorination of N-butylhex-4-enamide using chlorine gas or a chlorinating reagent like sulfuryl chloride. This reaction is usually carried out at low temperatures to control the reactivity of chlorine and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-butyl-N-chlorohex-4-enamide can undergo oxidation reactions, particularly at the double bond in the hex-4-ene chain. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield N-butylhexanamide.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of N-butyl-N-hydroxyhex-4-enamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, mild temperatures.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Hydroxide ions, aqueous medium, mild temperatures.

Major Products Formed:

    Oxidation: N-butyl-N-chlorohexane-1,2-diol.

    Reduction: N-butylhexanamide.

    Substitution: N-butyl-N-hydroxyhex-4-enamide.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-butyl-N-chlorohex-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of chlorinated amides on cellular processes. It may serve as a model compound for investigating the interactions between chlorinated organic molecules and biological systems.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers may explore its activity as an antimicrobial or anticancer agent, given the presence of the chlorine atom and amide functional group.

Industry: this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.

Wirkmechanismus

The mechanism by which N-butyl-N-chlorohex-4-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atom and amide functional group play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The compound’s reactivity may also result in the formation of reactive intermediates that can modify cellular components.

Vergleich Mit ähnlichen Verbindungen

    N-butylhex-4-enamide:

    N-chlorohex-4-enamide: Lacks the butyl group, affecting its solubility and interaction with biological systems.

    N-butyl-N-chloropent-4-enamide: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.

Uniqueness: N-butyl-N-chlorohex-4-enamide is unique due to the combination of the butyl group, chlorine atom, and hex-4-ene chain. This specific arrangement of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The presence of the chlorine atom enhances its reactivity in substitution and oxidation reactions, while the butyl group influences its solubility and interaction with biological systems.

Eigenschaften

CAS-Nummer

647027-81-4

Molekularformel

C10H18ClNO

Molekulargewicht

203.71 g/mol

IUPAC-Name

N-butyl-N-chlorohex-4-enamide

InChI

InChI=1S/C10H18ClNO/c1-3-5-7-8-10(13)12(11)9-6-4-2/h3,5H,4,6-9H2,1-2H3

InChI-Schlüssel

UHTNUYNRWHCZHT-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C(=O)CCC=CC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.